1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL
Overview
Description
“1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL” is a biochemical compound . It has the molecular formula C10H7BrClNO2 . This compound is used in various research and development activities .
Molecular Structure Analysis
The molecular structure of “1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL” consists of a 1H-indol-3-ol core with acetyl, bromo, and chloro substituents . The exact 3D structure can be computed using specialized software .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis, Elucidation, Hirshfeld surface analysis, and DFT calculations of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide
This research paper discusses the synthesis of a compound related to 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL, emphasizing the significant biological activity associated with the indole nucleus. The compound demonstrates diverse biological properties, such as anti-tumor and anti-inflammatory activities, attributed to DNA and protein interactions. The study includes Hirshfeld surface analysis and DFT calculations to understand the molecular packing and the strength of molecular interactions within the crystal structure (Geetha et al., 2019).
Chemical Synthesis and Optimization
Improved synthesis of the key intermediate of silodosin
This study focuses on the synthesis of a key intermediate of Silodosin, which is structurally similar to 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL. The paper outlines the steps and conditions optimized for the synthesis process, achieving a significant overall yield, showcasing the importance of this compound in the synthesis of pharmaceuticals (Zhang Tao et al., 2007).
Crystal Structure and Molecular Interactions
A Study of the Crystal Structure and Hydrogen Bonding of 3-Trifluoroacetyloxime Substituted 7-Acetamido-2-aryl-5-bromoindoles
This research investigates the crystal structure and hydrogen bonding of compounds closely related to 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL. It highlights the significance of the indole structure in pharmaceuticals and the importance of understanding the molecular structure for the development of new drugs. The study uses techniques such as NMR, IR, and mass spectrometry, alongside single-crystal X-ray diffraction data, to elucidate the molecular structure and interactions (Mphahlele, 2018).
properties
IUPAC Name |
1-(5-bromo-6-chloro-3-hydroxyindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-5(14)13-4-10(15)6-2-7(11)8(12)3-9(6)13/h2-4,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHWTHITARKRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699720 | |
Record name | 1-(5-Bromo-6-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL | |
CAS RN |
90766-88-4 | |
Record name | 1-(5-Bromo-6-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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